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Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26489112 is a novel anticonvulsant agent developed by Johnson & Johnson as a potential
treatment for epilepsy. Designed as a successor to topiramate, JNJ-26489112 was engineered
to exhibit a more favorable side-effect profile, notably by minimizing activity against carbonic
anhydrase.[1] This document provides a comprehensive technical guide on the discovery,
synthesis, and pharmacological properties of INJ-26489112, intended for professionals in the
fields of neuroscience, medicinal chemistry, and drug development.

Discovery and Rationale

The development of INJ-26489112 was part of a broader effort to identify novel, broad-
spectrum anticonvulsants with improved tolerability. The core chemical scaffold is a sulfamide
derivative, a class of compounds explored for their potential as "neurostabilizers” for various
neurological disorders beyond epilepsy, including migraine, bipolar disorder, and neuropathic
pain.

The discovery process involved the synthesis and screening of a series of sulfamide
derivatives. JNJ-26489112, identified as compound 4 in the primary publication, emerged as a
promising candidate due to its potent anticonvulsant activity in preclinical rodent models of
audiogenic, electrically induced, and chemically induced seizures.
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Synthesis

The synthesis of INJ-26489112, chemically named (S)-N-[(6-Chloro-2,3-dihydrobenzol[?2]
[3]dioxin-2-yl)methyl]sulfamide, is detailed in the patent literature. A novel crystalline form and
the process for its preparation are also described.

Experimental Protocol: Synthesis of (S)-N-[(6-Chloro-
2,3-dihydrobenzo[2][3]dioxin-2-yl)methyl]sulfamide

A detailed, step-by-step synthesis protocol would be derived from the cited patent
(EA018567B1) if the full text were available. The following is a generalized representation
based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of the intermediate (S)-(6-chloro-2,3-dihydrobenzo[b][2][3]dioxin-2-
yl)methanamine

A detailed protocol for the synthesis of this key intermediate is not publicly available. However,
analogous syntheses often involve the reaction of a protected aminomethyl group with the
appropriate chlorinated benzodioxane precursor, followed by deprotection.

Step 2: Sulfamoylation of the amine intermediate

The amine intermediate is reacted with a sulfamoylating agent, such as sulfamoyl chloride, in
an appropriate solvent and under controlled temperature conditions to yield the final product,
JNJ-26489112.

Purification: The crude product is purified using standard techniques such as column
chromatography or recrystallization to yield the desired compound with high purity.

Pharmacological Profile

JNJ-26489112 exhibits a multi-modal mechanism of action, contributing to its broad-spectrum
anticonvulsant activity. Its primary targets are voltage-gated ion channels.

Mechanism of Action

The anticonvulsant effects of INJ-26489112 are attributed to its activity as an inhibitor of
voltage-gated sodium (Na+) and N-type calcium (Ca2+) channels, and as an opener of
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potassium (K+) channels. This combination of actions leads to a reduction in neuronal
hyperexcitability.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for INJ-26489112's
anticonvulsant activity.
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Proposed mechanism of action for INJ-26489112.
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Preclinical Efficacy

JNJ-26489112 demonstrated significant anticonvulsant effects in various rodent models. The
following table summarizes key efficacy data.

Assay Animal Model Endpoint ED50
] ] ) Protection from
Audiogenic Seizures Mouse ]
seizures

Maximal Electroshock Abolition of tonic

Mouse/Rat o )
(MES) hindlimb extension
Pentylenetetrazol Inhibition of clonic

Mouse _
(PTZ) seizures

Note: Specific ED50 values from primary literature are required for a complete table.

Experimental Protocols: In Vivo Anticonvulsant Models

Maximal Electroshock (MES) Seizure Test
e Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).
o Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

e Procedure:

o

Administer INJ-26489112 or vehicle control intraperitoneally (i.p.) or orally (p.o.).

[¢]

At the time of predicted peak effect, apply a drop of saline to the animal's corneas.

[¢]

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60
Hz for 0.2 seconds) via the corneal electrodes.

[¢]

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

[e]

Abolition of the tonic hindlimb extension is considered protection.
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o Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals) using a
suitable statistical method (e.g., probit analysis).

Pentylenetetrazol (PTZ) Induced Seizure Test
e Animals: Male albino mice.
o Reagent: Pentylenetetrazol (PTZ) solution in saline.

e Procedure:

[e]

Administer INJ-26489112 or vehicle control (i.p. or p.o.).

o After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85
mg/kg, s.c.).

o Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic
seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5
seconds).

o Record the latency to the first seizure and the presence or absence of seizures.
o Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.
Audiogenic Seizure Model
e Animals: A susceptible mouse strain (e.g., DBA/2 mice).

o Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., a
bell or a speaker emitting a high-intensity sound).

e Procedure:
o Administer JNJ-26489112 or vehicle control.

o At the time of expected peak effect, place the mouse in the chamber and expose it to the
sound stimulus for a defined duration (e.g., 60 seconds).
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o Observe the seizure response, which typically includes a wild running phase, followed by
clonic and then tonic seizures.

o Score the severity of the seizure based on a predefined scale.

o Data Analysis: Calculate the dose that prevents the tonic seizure component in 50% of the
animals (ED50).

In Vitro Pharmacology

The effects of INJ-26489112 on specific ion channels were characterized using
electrophysiological and fluorescence-based assays.

Target Assay Type Metric Value
N-type Calcium Fluorescence-based

_ IC50 34 uM
Channels Ca2+ influx
Carbonic Anhydrase | Enzyme inhibition IC50 18 uM
Carbonic Anhydrase Il Enzyme inhibition IC50 35 uM

Experimental Protocols: In Vitro Assays

Voltage-Gated Sodium Channel Electrophysiology

e Cell Line: A cell line stably expressing the desired human voltage-gated sodium channel
subtype (e.g., HEK-293 cells).

e Technique: Whole-cell patch-clamp electrophysiology.
e Procedure:

o Culture the cells to an appropriate confluency.

o Establish a whole-cell recording configuration.

o Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a
holding potential of -100 mV to 0 mV).
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o Perfuse the cells with varying concentrations of JNJ-26489112.

o Measure the peak inward sodium current in the presence and absence of the compound.

» Data Analysis: Construct a concentration-response curve and calculate the 1C50 value.
N-type Calcium Channel Fluorescence Assay

o Cell Line: A cell line endogenously or heterologously expressing N-type calcium channels
(e.g., IMR-32 human neuroblastoma cells).

e Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a depolarizing agent
(e.g., KCI).

e Procedure:

o

Load the cells with the fluorescent dye.

Pre-incubate the cells with various concentrations of JINJ-26489112.

[e]

(¢]

Stimulate the cells with the depolarizing agent to open the voltage-gated calcium
channels.

o

Measure the change in fluorescence intensity using a fluorescence plate reader.

o Data Analysis: Determine the IC50 for the inhibition of the calcium influx.

Pharmacokinetics

The pharmacokinetic properties of INJ-26489112 have been evaluated in preclinical species
and in humans.

Preclinical Pharmacokinetics
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AUC Bioavail
) Cmax -
Species Dose Route Tmax (h) t1/2 (h) (ng-h/mL  ability
(ng/mL)
) (%)
Rat 10 mg/kg p.o. 9090 0.88 8.2 53200 95
Dog 10 mg/kg p.o. 11500 0.92 20 212000 83

Clinical Pharmacokinetics

In a study involving patients with photosensitive epilepsy, single oral doses of JNJ-26489112
were administered.[4]

Dose Approx. Mean Cmax (ug/mL)  Median Tmax (h)
1000 mg 16 3.73-5.04
2000 mg 28 3.73-5.04
3000 mg 42 3.73-5.04

Plasma exposure of JNJ-26489112 increased in a dose-proportional manner.[4]

Clinical Development and Status

JNJ-26489112 progressed to Phase 2 clinical trials for the treatment of photosensitive epilepsy.
[5] A study in patients with photosensitive epilepsy demonstrated a dose-dependent reduction
in the photoparoxysmal-EEG response, a marker of antiepileptic activity.[4] The compound was
generally well-tolerated, with the most common adverse events being mild headache,
dizziness, and nausea.[4]

Development of INJ-26489112 was also explored for major depressive disorder; however, this
clinical trial was terminated.[1] The global development of INJ-26489112 has since been
discontinued.

Conclusion
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JNJ-26489112 is a well-characterized anticonvulsant compound with a multi-modal mechanism
of action targeting key voltage-gated ion channels. Its discovery and preclinical development
demonstrated a promising profile for the treatment of epilepsy. While its clinical development
has been discontinued, the data and methodologies associated with INJ-26489112 provide
valuable insights for the ongoing research and development of novel antiepileptic drugs. The
detailed experimental protocols and quantitative data presented in this guide serve as a
resource for scientists and researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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